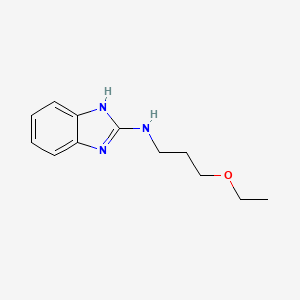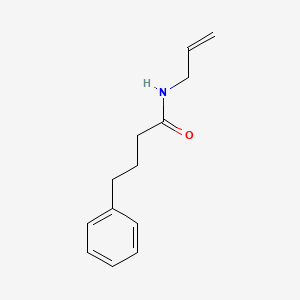![molecular formula C16H22N2O3S B4592976 N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4592976.png)
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide
概要
説明
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropylcarbamoyl group, an ethyl group, a methylthiophenyl group, and a tetrahydrofuran-2-carboxamide moiety
科学的研究の応用
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of Substituents: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Cyclopropylcarbamoyl Group: This step involves the reaction of a cyclopropylamine with a suitable carbonyl compound to form the cyclopropylcarbamoyl group.
Coupling with Tetrahydrofuran-2-carboxamide: The final step involves coupling the substituted thiophene with tetrahydrofuran-2-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylcarbamoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted amides or thiol derivatives.
作用機序
The mechanism of action of N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group is known to enhance binding affinity to certain protein targets, while the thiophene ring can participate in π-π interactions with aromatic residues in the binding site. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide: shares structural similarities with other thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropylcarbamoyl group, in particular, distinguishes it from other thiophene derivatives and enhances its potential as a versatile compound in various research applications.
特性
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-3-11-9(2)22-16(13(11)15(20)17-10-6-7-10)18-14(19)12-5-4-8-21-12/h10,12H,3-8H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLHRLVMUZQSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CC2)NC(=O)C3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4592894.png)
![1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4592913.png)
![1-(2,3-dichlorophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4592920.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4592932.png)
![2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B4592939.png)
![1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4592953.png)
![3'-(4-methoxyphenyl)-5'-methyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4592960.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4592966.png)

![2,2,2-trifluoro-N-{4-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B4592980.png)
![1-(5-Chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea](/img/structure/B4592983.png)

![4-bromo-N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4593007.png)
![2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate](/img/structure/B4593010.png)
